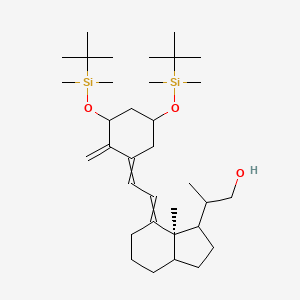![molecular formula C17H13N3O3 B14062854 Methyl 2-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzoate CAS No. 101601-51-8](/img/structure/B14062854.png)
Methyl 2-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzoate is a complex organic compound with a unique structure that combines a quinoline moiety with a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzoate typically involves the condensation of 8-oxoquinoline-5-carbaldehyde with methyl 2-hydrazinylbenzoate. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline nitrogen or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has potential as a fluorescent probe due to its quinoline moiety, which can be used in imaging studies.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which Methyl 2-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzoate exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline and hydrazinyl groups. These interactions can modulate biological pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(2-(4-oxo-3(4H)-quinazolinyl)ethoxy)benzoate
- Methyl 2-(2-(4-oxo-3(4H)-quinazolinyl)acetyl)amino)benzoate
- Methyl 2-(2-(7-chloro-4-oxo-3(4H)-quinazolinyl)acetyl)amino)benzoate
Uniqueness
Methyl 2-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzoate is unique due to its specific combination of a quinoline moiety with a benzoate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
101601-51-8 |
|---|---|
Molekularformel |
C17H13N3O3 |
Molekulargewicht |
307.30 g/mol |
IUPAC-Name |
methyl 2-[(8-hydroxyquinolin-5-yl)diazenyl]benzoate |
InChI |
InChI=1S/C17H13N3O3/c1-23-17(22)12-5-2-3-7-13(12)19-20-14-8-9-15(21)16-11(14)6-4-10-18-16/h2-10,21H,1H3 |
InChI-Schlüssel |
VCXITQLUVYUFKK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1N=NC2=C3C=CC=NC3=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 8-methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14062777.png)

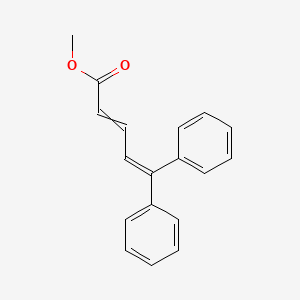


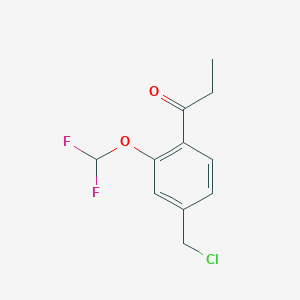
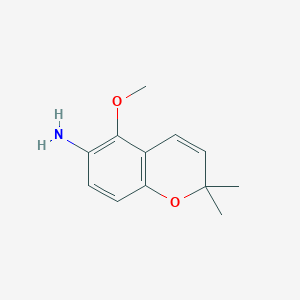
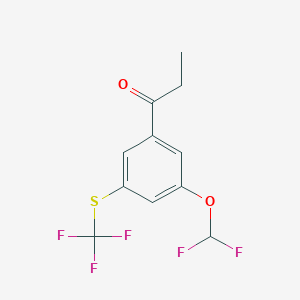
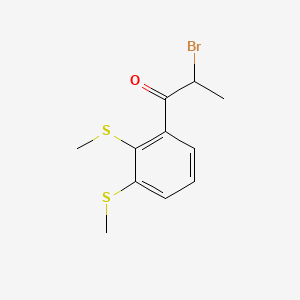
![1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B14062828.png)

